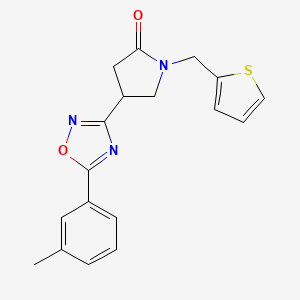
1-(Thiophen-2-ylmethyl)-4-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Thiophen-2-ylmethyl)-4-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(Thiophen-2-ylmethyl)-4-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antitumoral, antimicrobial, and other pharmacological effects based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrrolidinone ring, a thiophene moiety, and an oxadiazole group, which are believed to contribute to its biological activities.
Antitumoral Activity
Recent studies have demonstrated the antitumoral properties of this compound. In vitro assays showed that it exhibits significant cytotoxicity against various cancer cell lines.
Key Findings:
- Cell Lines Tested : The compound was tested against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines.
- IC50 Values : The IC50 values ranged from 10 to 25 µM across different cell lines, indicating potent activity compared to standard chemotherapeutics.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties . It was evaluated against a panel of bacterial strains and fungi.
Results:
- Bacterial Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values were found to be in the range of 32 to 64 µg/mL.
| Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Escherichia coli | 64 | Bacteriostatic |
| Candida albicans | 64 | Fungistatic |
The proposed mechanism of action for the antitumoral and antimicrobial activities includes:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
- Cell Membrane Disruption : It disrupts bacterial cell membranes leading to cell death.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in both tumor and microbial cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on Breast Cancer Cell Lines :
- Antimicrobial Efficacy Against Resistant Strains :
特性
IUPAC Name |
4-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(thiophen-2-ylmethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-4-2-5-13(8-12)18-19-17(20-23-18)14-9-16(22)21(10-14)11-15-6-3-7-24-15/h2-8,14H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFODAGJQYLLKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3CC(=O)N(C3)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














